molecular formula C16H23NOS B5377657 N-cyclohexyl-2-(propylthio)benzamide

N-cyclohexyl-2-(propylthio)benzamide

Cat. No. B5377657
M. Wt: 277.4 g/mol
InChI Key: KAHJPHWCQZZKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(propylthio)benzamide, also known as CP 55,940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

N-cyclohexyl-2-(propylthio)benzamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(propylthio)benzamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has potent analgesic and anti-inflammatory effects, as well as potential anti-tumor effects. It has also been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of other psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-(propylthio)benzamide 55,940 has several advantages for use in lab experiments, including its potency, selectivity, and stability. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(propylthio)benzamide 55,940, including further exploration of its potential therapeutic applications in various fields of medicine, as well as investigation into its mechanisms of action and potential side effects. Additionally, there is potential for the development of novel synthetic cannabinoids based on N-cyclohexyl-2-(propylthio)benzamide 55,940, with improved potency, selectivity, and safety profiles.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(propylthio)benzamide 55,940 involves the reaction of cyclohexylmagnesium bromide with 2-(propylthio)benzoyl chloride, followed by treatment with lithium aluminum hydride to reduce the carbonyl group to an alcohol. The resulting alcohol is then converted to the final compound through a series of chemical reactions.

Scientific Research Applications

N-cyclohexyl-2-(propylthio)benzamide 55,940 has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects, as well as potential applications in the treatment of anxiety, depression, and other psychiatric disorders.

properties

IUPAC Name

N-cyclohexyl-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHJPHWCQZZKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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